molecular formula C17H22F3N3OS B2872684 N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide CAS No. 905786-78-9

N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide

Cat. No.: B2872684
CAS No.: 905786-78-9
M. Wt: 373.44
InChI Key: LNTSKRZBDLORMX-UHFFFAOYSA-N
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Description

N-tert-butyl-2-{[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamide is a pyridine-based acetamide derivative characterized by:

  • tert-butyl groups at the pyridine C6 and acetamide N-positions.
  • A cyano (-CN) group at pyridine C2.
  • A trifluoromethyl (-CF₃) group at pyridine C3.
  • A sulfanyl (-S-) linker connecting the pyridine to the acetamide moiety.

Properties

IUPAC Name

N-tert-butyl-2-[6-tert-butyl-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F3N3OS/c1-15(2,3)12-7-11(17(18,19)20)10(8-21)14(22-12)25-9-13(24)23-16(4,5)6/h7H,9H2,1-6H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTSKRZBDLORMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC(=C(C(=C1)C(F)(F)F)C#N)SCC(=O)NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

Compound A : 2-[(6-tert-butyl-3-cyano-4-phenyl-2-pyridinyl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide ()
  • Differences :
    • Replaces pyridine C4-CF₃ with a phenyl group .
    • Acetamide N-substituent is a 2-chloro-5-(trifluoromethyl)phenyl group.
  • Impact: Increased molecular weight (503.97 g/mol vs. ~450 g/mol estimated for the target compound). Chlorine introduces additional steric and electronic effects .
Compound B : 2-{[6-benzyl-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetamide ()
  • Differences :
    • Pyridine C6 substituent is a benzyl group instead of tert-butyl.
    • Lacks the N-tert-butyl acetamide group.
  • Impact :
    • Reduced steric bulk at C6 may enhance solubility but decrease metabolic stability.
    • Molecular weight (C₁₆H₁₂F₃N₃OS = 359.35 g/mol) is lower due to simpler acetamide substitution .

Variations in the Acetamide Substituent

Compound C : N-tert-butyl-2-{[4-methyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
  • Differences :
    • Replaces the pyridine core with a triazole-pyrazine heterocycle .
    • Retains the N-tert-butyl acetamide group.
  • Impact: Altered aromatic system (triazole-pyrazine vs. Higher nitrogen content (C₁₃H₁₈N₆OS) may influence polarity and bioavailability .
Compound D : 2-{[6-(1-adamantyl)-3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N,N-diethylacetamide ()
  • Differences :
    • Pyridine C6 substituent is a bulky adamantyl group .
    • Acetamide N-substituents are diethyl groups instead of tert-butyl.
  • Diethyl groups reduce steric hindrance compared to tert-butyl, possibly increasing enzymatic degradation .
Molecular Weight and Purity
Compound Molecular Weight (g/mol) Purity
Target Compound ~450 (estimated) N/A
Compound A () 503.97 N/A
Compound B () 359.35 N/A
Compound C () 306.39 95%
  • The target compound’s tert-butyl and trifluoromethyl groups contribute to a higher estimated molecular weight compared to simpler analogs like Compound B.

Functional Group Effects

  • Trifluoromethyl (-CF₃) : Enhances electronegativity and stability against oxidation (common in agrochemicals/pharmaceuticals).
  • Cyano (-CN): Acts as a hydrogen-bond acceptor, influencing intermolecular interactions.

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